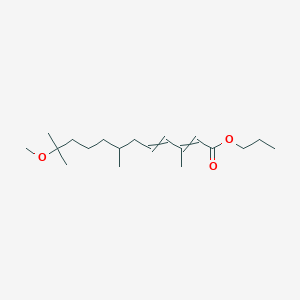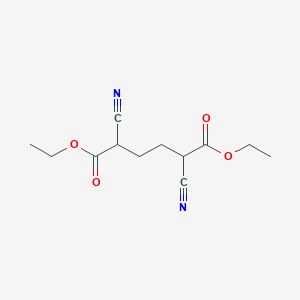
2,6-Bis(3,5-dinitrophenyl)-4H-1,4lambda~6~,3,5-oxathiadiazine-4,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(3,5-dinitrophenyl)-4H-1,4lambda~6~,3,5-oxathiadiazine-4,4-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a heterocyclic ring containing nitrogen, sulfur, and oxygen atoms, making it a subject of interest in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(3,5-dinitrophenyl)-4H-1,4lambda~6~,3,5-oxathiadiazine-4,4-dione typically involves multi-step organic reactions. One common method includes the nitration of phenyl rings followed by cyclization to form the oxathiadiazine ring. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions
2,6-Bis(3,5-dinitrophenyl)-4H-1,4lambda~6~,3,5-oxathiadiazine-4,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce different functional groups into the molecule.
科学的研究の応用
2,6-Bis(3,5-dinitrophenyl)-4H-1,4lambda~6~,3,5-oxathiadiazine-4,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
The mechanism of action of 2,6-Bis(3,5-dinitrophenyl)-4H-1,4lambda~6~,3,5-oxathiadiazine-4,4-dione involves its interaction with molecular targets through various pathways. The compound’s nitro groups can participate in redox reactions, while the oxathiadiazine ring can interact with biological macromolecules. These interactions can modulate enzyme activity or alter protein conformation, leading to specific biological effects.
類似化合物との比較
Similar Compounds
2,6-Bis(3,5-dinitrophenyl)naphthalene: Similar in structure but lacks the oxathiadiazine ring.
5-(3,5-dinitrophenyl)-1,3,4-thiadiazole: Contains a thiadiazole ring instead of an oxathiadiazine ring.
Uniqueness
2,6-Bis(3,5-dinitrophenyl)-4H-1,4lambda~6~,3,5-oxathiadiazine-4,4-dione is unique due to its oxathiadiazine ring, which imparts distinct chemical and physical properties. This structural feature allows for unique interactions with other molecules, making it valuable in various research and industrial applications.
特性
CAS番号 |
63114-64-7 |
|---|---|
分子式 |
C14H6N6O11S |
分子量 |
466.30 g/mol |
IUPAC名 |
2,6-bis(3,5-dinitrophenyl)-1,4,3,5-oxathiadiazine 4,4-dioxide |
InChI |
InChI=1S/C14H6N6O11S/c21-17(22)9-1-7(2-10(5-9)18(23)24)13-15-32(29,30)16-14(31-13)8-3-11(19(25)26)6-12(4-8)20(27)28/h1-6H |
InChIキー |
BSCHHZLVNGFZQW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=NS(=O)(=O)N=C(O2)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl [(2,6-dichloropyridin-3-yl)oxy]acetate](/img/structure/B14504389.png)

![[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetic acid](/img/structure/B14504409.png)
![2-[(2-Chloroethyl)amino]ethyl octadec-9-enoate](/img/structure/B14504412.png)






